molecular formula C20H19FN2OS B2864248 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide CAS No. 933230-69-4

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide

Cat. No.: B2864248
CAS No.: 933230-69-4
M. Wt: 354.44
InChI Key: CZZKRROHXNNDMC-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide is a synthetic organic compound featuring a thiazole core substituted with a 3-fluorophenyl group at the 2-position and an ethyl linker connected to a 3,5-dimethylbenzamide moiety. The 3-fluorophenyl group enhances lipophilicity and may influence target selectivity, while the 3,5-dimethylbenzamide moiety could stabilize interactions with hydrophobic binding pockets in biological targets.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-13-8-14(2)10-16(9-13)19(24)22-7-6-18-12-25-20(23-18)15-4-3-5-17(21)11-15/h3-5,8-12H,6-7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZKRROHXNNDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

For instance, they can act as inhibitors, blocking the activity of enzymes, or as agonists, enhancing the activity of receptors. The specific mode of action would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules. The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemicals, affecting cellular functions. If it acts as an agonist of a receptor, it could enhance certain cellular responses.

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight306.4 g/mol
Molecular FormulaC16H19FN2OS
LogP3.6304
Polar Surface Area34.781 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
  • Introduction of the Fluorophenyl Group : Achieved via nucleophilic aromatic substitution.
  • Coupling with Dimethylbenzamide : The thiazole derivative is coupled with 3,5-dimethylbenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacterial and fungal strains. For example, a related compound demonstrated moderate antifungal activity against Candida albicans with an MIC value of 62.5 µg/mL .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties . Mechanistic studies suggest that it interacts with specific molecular targets involved in cancer cell proliferation and survival pathways. In vitro studies have shown that similar thiazole derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects , potentially targeting enzymes or receptors involved in inflammatory pathways. This activity is crucial for developing therapies for chronic inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It may act on receptors involved in inflammatory responses or cancer progression.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antifungal Activity Study : A study focused on new thiazole derivatives found that modifications could enhance antifungal potency against Candida spp., indicating the potential for structure-activity relationship (SAR) optimization .
  • Anticancer Mechanism Exploration : Research involving molecular docking studies has elucidated how similar compounds interact with topoisomerase IV and dihydrofolate reductase, suggesting potential pathways for anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of the target compound with structurally or functionally related molecules is presented below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name/ID Core Structure Key Substituents/Features Molecular Weight (g/mol) Biological Activity/Notes
Target Compound Thiazole-ethyl-benzamide 3-Fluorophenyl, 3,5-dimethylbenzamide Not provided Unknown activity; structural similarity to kinase inhibitors and receptor ligands
Mirabegron () Thiazole-acetamide 2-Amino-thiazole, β3-adrenergic pharmacophore 396.506 β3-Adrenergic agonist; treats overactive bladder via detrusor muscle relaxation
GW583340 () Thiazole-quinazolinamine 3-Fluorophenylmethoxy, thiazolyl, quinazoline Not provided Kinase inhibitor (e.g., EGFR); structural emphasis on fluorophenyl and heterocyclic motifs
Flutolanil () Benzamide 3-Methoxypropyl, trifluoromethyl Not provided Agricultural fungicide; benzamide scaffold critical for antifungal activity
Compounds [7–9] () Triazole-thiones 4-X-Phenylsulfonyl, 2,4-difluorophenyl Not provided Tautomerism between thione and thiol forms; no C=O in IR spectra

Key Comparative Insights:

Thiazole vs. Triazole Cores :

  • The target compound’s thiazole ring shares electronic similarities with Mirabegron’s thiazole core, which is critical for β3-adrenergic receptor binding . In contrast, triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism, altering their reactivity and stability .

Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability .

Benzamide Functionality :

  • The 3,5-dimethylbenzamide group in the target compound resembles flutolanil’s benzamide structure, which is essential for antifungal activity. However, flutolanil’s trifluoromethyl group increases its hydrophobicity compared to the target’s methyl groups .

Synthetic Pathways :

  • The target compound’s synthesis likely involves condensation reactions similar to those in , where hydrazides react with isothiocyanates to form thiazole or triazole intermediates. Spectroscopic confirmation (e.g., IR bands for C=S at 1243–1258 cm⁻¹) aligns with methods used for triazole-thiones .

Spectroscopic Distinctions :

  • Unlike triazole-thiones (compounds [7–9]), the target compound’s IR spectrum would retain a C=O band (~1663–1682 cm⁻¹) from the benzamide group, absent in tautomerized triazoles .

Research Implications and Limitations

While structural parallels suggest the target compound could share bioactivity with Mirabegron (receptor modulation) or GW583340 (kinase inhibition), the absence of explicit activity data in the evidence necessitates further empirical validation. Contradictions in substituent effects (e.g., fluorophenyl vs. trifluoromethyl in flutolanil) highlight the need for structure-activity relationship (SAR) studies to optimize selectivity and potency.

Q & A

Q. What analytical methods quantify degradation products under stressed conditions?

  • Methodology: Accelerated stability studies (40°C/75% RH, 1M HCl/NaOH, oxidative H₂O₂). Monitor degradation via UPLC-PDA and identify products using Q-TOF-MS .

Key Considerations for Experimental Design

  • Data Reproducibility : Include triplicate measurements and blinded analyses to reduce bias .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity testing and avoid unapproved human/animal applications .

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